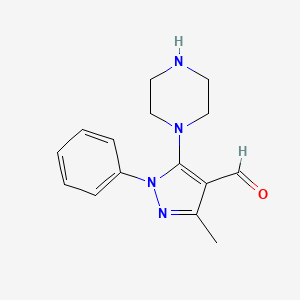
3-Methyl-1-phenyl-5-(piperazin-1-yl)-1H-pyrazole-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group, a methyl group, and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE typically involves the reaction of phenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the piperazine moiety and the aldehyde group. The reaction conditions often involve the use of acid catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. The use of cost-effective starting materials like phenylhydrazine and ethyl acetoacetate, along with efficient reaction conditions, makes the process suitable for large-scale synthesis .
化学反应分析
Types of Reactions
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The phenyl and piperazine groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID.
Reduction: 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-METHANOL.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s biological activity .
相似化合物的比较
Similar Compounds
1-PHENYL-3-METHYL-5-PYRAZOLONE: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis (ALS).
1-(3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)PIPERAZINE: An intermediate in the synthesis of teneligliptin, a drug used for the treatment of type 2 diabetes.
Uniqueness
3-METHYL-1-PHENYL-5-(1-PIPERAZINYL)-1H-PYRAZOLE-4-CARBOXALDEHYDE is unique due to its combination of a pyrazole ring with a piperazine moiety and an aldehyde group. This structural arrangement provides a versatile platform for further chemical modifications and potential therapeutic applications .
属性
分子式 |
C15H18N4O |
|---|---|
分子量 |
270.33 g/mol |
IUPAC 名称 |
3-methyl-1-phenyl-5-piperazin-1-ylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H18N4O/c1-12-14(11-20)15(18-9-7-16-8-10-18)19(17-12)13-5-3-2-4-6-13/h2-6,11,16H,7-10H2,1H3 |
InChI 键 |
GQBWMQRANBCKHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NN(C(=C1C=O)N2CCNCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





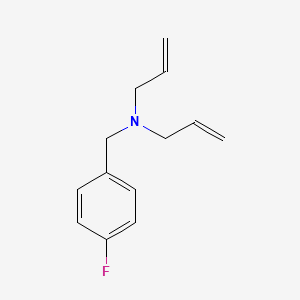
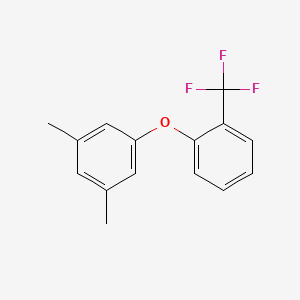
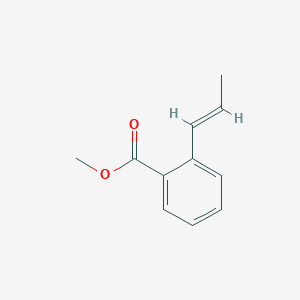
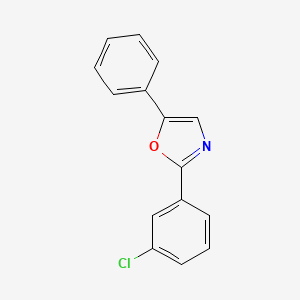

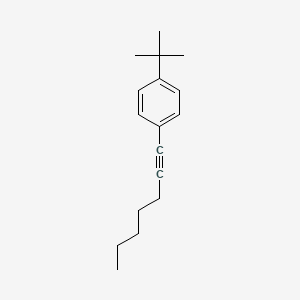
![N-[3-(4-Morpholinyl)phenyl]acetamide](/img/structure/B14132356.png)
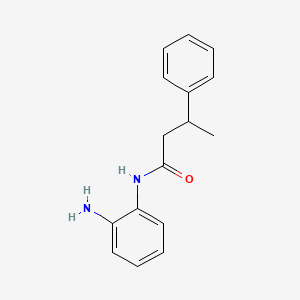
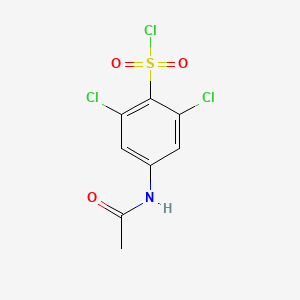

![3-[4-(cyclopropylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14132389.png)
